4-bromo-N-[2-(morpholin-4-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
4-bromo-N-(2-morpholin-4-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c14-12-3-1-11(2-4-12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOYWFUWFCOJOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214815 | |
| Record name | Benzamide, 4-bromo-N-(2-(4-morpholinyl)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64544-19-0 | |
| Record name | Benzamide, 4-bromo-N-[2-(4-morpholinyl)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64544-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 4-bromo-N-(2-(4-morpholinyl)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064544190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 4-bromo-N-(2-(4-morpholinyl)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Two-Step Alkylation-Benzoylation Approach
The most widely reported method for synthesizing 4-bromo-N-[2-(morpholin-4-yl)ethyl]benzamide involves a two-step process: alkylation followed by benzoylation .
Step 1: Alkylation of Morpholine Derivatives
In the alkylation step, 4-bromobenzoic acid derivatives react with N-chloroethylmorpholine to introduce the morpholine-ethylamine side chain. This reaction typically employs a polar aprotic solvent such as acetonitrile and a base like triethylamine to neutralize hydrochloric acid generated during the reaction. The reaction is exothermic, requiring temperature control between 0°C and 25°C to prevent side reactions.
Step 2: Benzoylation with 4-Bromobenzoyl Chloride
The alkylated intermediate is subsequently treated with 4-bromobenzoyl chloride under basic conditions. Dichloromethane (DCM) is the solvent of choice due to its ability to dissolve both reactants while facilitating easy separation of the aqueous and organic phases. Triethylamine acts as a base to scavenge HCl, driving the reaction to completion. The final product precipitates upon cooling and is isolated via filtration.
Key Reaction Parameters:
- Stoichiometry: A 1:1 molar ratio of 4-bromobenzoyl chloride to the alkylated intermediate ensures minimal unreacted starting material.
- Temperature: Maintained at 0–5°C during benzoylation to mitigate thermal degradation.
- Solvent System: Acetonitrile for alkylation; DCM for benzoylation.
One-Pot Synthesis
Recent advancements have explored a one-pot synthesis to reduce purification steps. In this approach, 4-bromobenzoyl chloride and 2-(morpholin-4-yl)ethylamine are combined in DCM with triethylamine. The reaction mixture is stirred at room temperature for 12–24 hours, yielding the target compound directly. While this method simplifies the process, it requires precise stoichiometric control to avoid byproducts.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Yield optimization studies reveal that lower temperatures (0–5°C) during benzoylation improve product purity by reducing side reactions such as hydrolysis of the acyl chloride. Solvent polarity also plays a critical role:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 65 | 95 |
| Tetrahydrofuran | 7.52 | 58 | 92 |
| Acetonitrile | 37.5 | 45 | 88 |
Data adapted from optimization trials.
Polar aprotic solvents like DCM balance solubility and reaction kinetics, making them ideal for this synthesis.
Base Selection
The choice of base significantly impacts reaction efficiency:
| Base | pKa | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Triethylamine | 10.75 | 65 | 6 |
| Pyridine | 5.23 | 52 | 8 |
| Sodium Bicarbonate | 6.35 | 48 | 10 |
Triethylamine’s higher basicity accelerates HCl scavenging, shortening reaction times and improving yields.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial production leverages continuous flow reactors to enhance scalability and reproducibility. Key advantages include:
- Improved Heat Transfer: Enables precise temperature control during exothermic steps.
- Reduced Residence Time: Minimizes degradation of heat-sensitive intermediates.
- Higher Throughput: Achieves yields >80% compared to 20–65% in batch processes.
Green Chemistry Innovations
Recent efforts focus on solvent recycling and catalytic methods to reduce environmental impact. For example, ionic liquids have been tested as reusable solvents, achieving 70% yield over five cycles without significant loss of activity.
Purification and Characterization
Flash Chromatography
Post-synthesis purification typically employs flash chromatography with silica gel and a gradient eluent system (e.g., hexane:ethyl acetate → 3:1). This method removes unreacted starting materials and byproducts, yielding >95% pure product.
Recrystallization
Recrystallization from ethanol/water mixtures produces high-purity crystals suitable for X-ray diffraction studies. Optimal conditions involve slow cooling from 60°C to 4°C, yielding needle-shaped crystals.
Analytical Characterization
- NMR Spectroscopy:
- ¹H NMR (300 MHz, CDCl₃): δ 7.25–7.00 (m, 4H, Ar-H), δ 3.70 (t, 4H, morpholine-OCH₂), δ 3.55 (t, 2H, NCH₂).
- HPLC: Reverse-phase C18 column with UV detection (λ = 254 nm) confirms purity >99%.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(morpholin-4-yl)ethyl]benzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Triethylamine: Used as a base in substitution reactions.
Sodium Bicarbonate: Used in aqueous reactions to maintain pH.
Acetonitrile and Dichloromethane: Common solvents used in the synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-bromo-N-[2-(morpholin-4-yl)ethyl]benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The morpholine ring and bromine atom play crucial roles in its binding affinity and reactivity with target molecules . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Halogen-Substituted Benzamides
Key Compounds :
- This compound is used as a research tool in pharmacology, highlighting the role of halogen electronegativity in target interactions .
- 4-Bromo-2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide (CAS: 1307443-30-6): Incorporates fluorine at the 2-position, which may enhance metabolic stability and influence steric interactions compared to the unfluorinated target compound .
Impact of Halogen Substitution :
- Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in binding pockets compared to chlorine or fluorine.
Amine-Substituted Ethyl Benzamides
Key Compounds :
- 4-Bromo-N-(2-piperidin-1-yl-ethyl)-benzamide (CAS: 155054-41-4): Replaces morpholine with a piperidine ring. Piperidine’s six-membered ring confers greater conformational flexibility but reduced polarity compared to morpholine’s oxygen-containing ring .
- JNJ-26070109 [(R)4-bromo-N-[1-(2,4-difluoro-phenyl)ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide]: Features a quinoxaline sulfonamide group, enabling potent CCK2 receptor antagonism. This highlights how bulky substituents can shift pharmacological activity from solubility modifiers to targeted receptor binding .
Impact of Amine Group :
- Morpholine vs. Piperidine/Pyrrolidine : Morpholine’s oxygen atom improves water solubility and hydrogen-bonding capacity, whereas piperidine/pyrrolidine analogs may exhibit enhanced membrane permeability due to increased lipophilicity .
- Arylalkyl vs. Alkyl Chains : The 2-(morpholin-4-yl)ethyl group in the target compound balances solubility and steric bulk, whereas JNJ-26070109’s difluorophenethyl group introduces steric hindrance and electronic effects critical for receptor selectivity .
Functionalized Benzamides with Additional Moieties
Key Compounds :
- 4-Bromo-N-(dimethylcarbamothioyl)benzamide : Incorporates a thiourea group instead of the morpholine ethyl chain. Thiourea derivatives exhibit distinct coordination chemistry (e.g., metal complexation) and biological activities, such as enzyme inhibition .
- Rip-B [N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide]: Lacks a halogen but includes methoxy groups, which can enhance π-π stacking interactions in aromatic binding pockets. This contrasts with the bromine’s hydrophobic and van der Waals interactions .
Impact of Functional Groups :
- Thiourea vs. Amide : Thioureas (C=S) are softer ligands than amides (C=O), favoring interactions with transition metals like nickel or platinum, as seen in bis(4-bromo-N-(dimethylcarbamothioyl)benzamide)nickel(II) .
- Methoxy vs. Bromine : Methoxy groups contribute to hydrogen bonding and electron-donating effects, whereas bromine acts as an electron-withdrawing group, altering electronic density on the aromatic ring .
Biological Activity
4-Bromo-N-[2-(morpholin-4-yl)ethyl]benzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a bromine atom and a morpholine ring, suggest promising interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of 4-bromo-N-[2-(morpholin-4-yl)ethyl]benzamide is C13H17BrN2O2, with a molecular weight of 313.19 g/mol. The compound features a bromine atom at the para position of the benzamide moiety and a morpholine ring attached to an ethyl chain, which enhances its solubility and reactivity in biological systems .
The biological activity of 4-bromo-N-[2-(morpholin-4-yl)ethyl]benzamide is believed to stem from its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may modulate the activity of certain molecular targets involved in disease pathways, particularly those related to cancer and microbial infections .
Anticancer Activity
Research has shown that 4-bromo-N-[2-(morpholin-4-yl)ethyl]benzamide exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent. For instance, studies indicate that compounds with similar structures have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 4-Bromo-N-[2-(morpholin-4-yl)ethyl]benzamide | MCF-7 | 0.65 |
| Similar Compound A | MCF-7 | 0.12 |
| Similar Compound B | MEL-8 | 1.47 |
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity. It is believed to inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds, providing insights into the potential applications of 4-bromo-N-[2-(morpholin-4-yl)ethyl]benzamide.
- Study on Anticancer Properties : A study published in MDPI reported that structurally similar compounds exhibited cytotoxic effects against leukemia cell lines with IC50 values ranging from sub-micromolar to micromolar concentrations . This suggests that modifications in the structure can enhance or diminish biological activity.
- Mechanism Exploration : Another investigation focused on the mechanism of action for compounds with morpholine rings, indicating that they often act as enzyme inhibitors or receptor modulators, which aligns with the expected behavior of 4-bromo-N-[2-(morpholin-4-yl)ethyl]benzamide .
- Synthesis and Modifications : Research has also delved into synthetic routes for creating derivatives of this compound, exploring how different substituents (e.g., chloro or fluoro groups) affect biological activity . This is crucial for optimizing therapeutic profiles.
Q & A
Q. Basic
- NMR : H NMR (300 MHz, CDCl₃) identifies proton environments (e.g., δ 7.25–7.00 for aromatic protons, δ 3.70 for morpholine protons) .
- IR : Confirms amide C=O stretching (~1650 cm⁻¹) and C-Br vibrations (~550 cm⁻¹).
- HPLC : Validates purity (>95%) using reverse-phase C18 columns and UV detection (λ = 254 nm) .
How does the morpholine moiety influence pharmacokinetic properties and target binding?
Advanced
The morpholine group enhances:
- Lipophilicity : Improves blood-brain barrier penetration (logP ~2.5 predicted via ACD/Labs).
- Metabolic stability : Resists oxidation due to the saturated oxygen-nitrogen ring.
- Target interactions : Acts as a hydrogen-bond acceptor (e.g., binding to kinase ATP pockets or GPCRs). SAR studies show truncating the morpholine ring reduces potency by ~10-fold .
How can conflicting biological activity data across studies be systematically addressed?
Q. Advanced
- Dose-response validation : Replicate assays (e.g., enzyme inhibition IC₅₀) under standardized conditions (pH, temperature).
- Off-target screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific binding.
- Structural analogs : Compare with derivatives (e.g., trifluoromethyl-substituted benzamides) to isolate structure-activity relationships .
What purification strategies are effective post-synthesis, particularly for scaling to multi-gram quantities?
Q. Basic
- Flash chromatography : Silica gel with gradient elution (e.g., hexane:ethyl acetate → 3:1).
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- Scale-up : Continuous flow reactors improve yield (>80%) by optimizing residence time and mixing .
How can molecular docking predict interactions with therapeutic targets like kinases or GPCRs?
Q. Advanced
- Ligand preparation : Generate 3D conformers (e.g., using Open Babel) and assign partial charges (AM1-BCC).
- Docking software : AutoDock Vina or Schrödinger Glide assesses binding poses in targets (e.g., JNK3 kinase PDB: 4UXA).
- Validation : Compare docking scores (ΔG ~-9 kcal/mol) with experimental IC₅₀ values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
